molecular formula C54H45CuFP3 B1512854 Fluorotris(triphenylphosphine)copper(I) CAS No. 25753-74-6

Fluorotris(triphenylphosphine)copper(I)

Cat. No. B1512854
CAS RN: 25753-74-6
M. Wt: 869.4 g/mol
InChI Key: OKJARODAQSGFQE-UHFFFAOYSA-M
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Description

Fluorotris(triphenylphosphine)copper(I) is an organometallic compound with the empirical formula C54H45CuFP3 . It is often used as a reagent, catalyst, and precursor material in various applications, including thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .


Molecular Structure Analysis

The molecular weight of Fluorotris(triphenylphosphine)copper(I) is 869.40 . The SMILES string representation of its structure is F [Cu].c1ccc (cc1)P (c2ccccc2)c3ccccc3.c4ccc (cc4)P (c5ccccc5)c6ccccc6.c7ccc (cc7)P (c8ccccc8)c9ccccc9 .


Physical And Chemical Properties Analysis

Fluorotris(triphenylphosphine)copper(I) is a solid substance with a melting point range of 144-157 °C . It has an assay of 95% (by HMR) .

Scientific Research Applications

Catalysis in Organic Synthesis

Fluorotris(triphenylphosphine)copper(I) complexes demonstrate significant utility in catalysis, particularly in organic synthesis. For instance, copper(I) fluoride-diphosphine complexes, closely related to fluorotris(triphenylphosphine)copper(I), have been utilized for the enantioselective hydrosilylation of ketones, achieving moderate to excellent enantioselectivity. This process benefits from an oxygen acceleration effect, allowing for low catalyst loading and high efficiency with bulky ligands (Mostefai, Sirol, Courmarcel, & Riant, 2007).

Structural Characterization and Electrochemical Synthesis

Studies have also focused on the structural characterization of copper(I) complexes involving fluorotris(triphenylphosphine). For instance, bis(triphenylphosphine)copper(I) fluoroacetate complexes were synthesized electrochemically, and their structure was determined via X-ray crystallography. These studies provide insights into the coordination environment and bond distances in these complexes, contributing to a deeper understanding of their chemical behavior (Hart, Healy, Hope, Turner, & White, 1994).

Applications in Polymer Science

Fluorotris(triphenylphosphine)copper(I) has applications in polymer science as well. Triphenylphosphine, a ligand in these complexes, was used as a reducing agent in copper(II)-catalyzed activators generated by electron transfer atom transfer radical polymerization (AGET ATRP). This application showcases the versatility of copper(I) complexes in facilitating controlled polymerization processes (Bai, Wang, Wang, Sun, & Chen, 2015).

Reactivity and Coordination Studies

Research has been conducted on the reactivity and coordination properties of copper(I) complexes with fluorotris(triphenylphosphine). For instance, the synthesis and characterization of copper(I) complexes with fluorinated hydrotris(pyrazolyl)borate were investigated to understand the influence of electronic effects on their structure and reactivity. This research contributes to the fundamental understanding of copper(I) coordination chemistry and its potential applications (Fujisawa, Yoshida, Miyashita, & Okamoto, 2009).

Mechanism of Action

The mechanism of action of Fluorotris(triphenylphosphine)copper(I) in chemical reactions is not explicitly mentioned in the search results. As a catalyst, it likely facilitates chemical reactions without being consumed in the process .

properties

IUPAC Name

fluorocopper;triphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C18H15P.Cu.FH/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;;1H/q;;;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJARODAQSGFQE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.F[Cu]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H45CuFP3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746352
Record name Fluorocopper--triphenylphosphane (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

869.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25753-74-6
Record name Fluorocopper--triphenylphosphane (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25753-74-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is interesting about fluorotris(triphenylphosphine)copper(I) as a catalyst?

A1: Fluorotris(triphenylphosphine)copper(I) has shown promise as a catalyst for enantioselective hydrosilylation of ketones. [] This means it can facilitate the addition of a silicon-hydrogen bond across a carbon-oxygen double bond in a ketone, preferentially forming one enantiomer (mirror image) of the product over the other. This selectivity is crucial in pharmaceutical synthesis, as different enantiomers can have vastly different biological activities.

Q2: How does the structure of fluorotris(triphenylphosphine)copper(I) impact its catalytic activity?

A2: Research indicates that the presence of bulky substituents on the diphosphine ligands used in conjunction with fluorotris(triphenylphosphine)copper(I) can significantly enhance the enantioselectivity of the hydrosilylation reaction. [] This suggests that steric factors around the copper center play a crucial role in controlling the approach of the reactants and, consequently, the stereochemical outcome of the reaction.

Q3: Has the structure of fluorotris(triphenylphosphine)copper(I) been definitively determined?

A3: Yes, the solid-state structure of fluorotris(triphenylphosphine)copper(I) has been determined using single-crystal X-ray diffraction. [, ] This technique reveals the precise three-dimensional arrangement of atoms within the molecule, providing valuable insights into its bonding and potential reactivity.

Q4: What spectroscopic techniques have been used to characterize fluorotris(triphenylphosphine)copper(I)?

A4: Solid-state ³¹P CP-MAS NMR spectroscopy has been employed to characterize fluorotris(triphenylphosphine)copper(I). [] This technique allows researchers to probe the phosphorus environments within the molecule, providing information about the coordination of the triphenylphosphine ligands to the copper center.

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